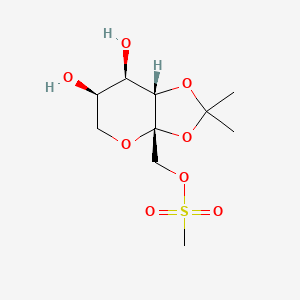
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is a chemical compound that belongs to the class of organic compounds known as dioxolopyrans. These compounds contain a dioxole ring fused to a pyran ring. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate typically involves the protection of the hydroxyl groups in the fructopyranose ring. This is achieved by reacting the fructopyranose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methanesulfonate group is then introduced by reacting the protected fructopyranose with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the fructopyranose.
Hydrolysis: The major product is the deprotected fructopyranose with free hydroxyl groups.
Scientific Research Applications
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid
- Sulfamic Acid 2,3-O-(1-Methylethylidene)-4,5-O-Sulfonyl-Beta-Fructopyranose Ester
Uniqueness
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is unique due to its specific combination of protective groups and reactive sites. This allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Its structural properties also make it useful in studying carbohydrate-related biological processes.
Properties
Molecular Formula |
C10H18O8S |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl methanesulfonate |
InChI |
InChI=1S/C10H18O8S/c1-9(2)17-8-7(12)6(11)4-15-10(8,18-9)5-16-19(3,13)14/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10+/m1/s1 |
InChI Key |
JNVWMGJXDFVSJN-ODXREFDESA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)C)O)O)C |
Canonical SMILES |
CC1(OC2C(C(COC2(O1)COS(=O)(=O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


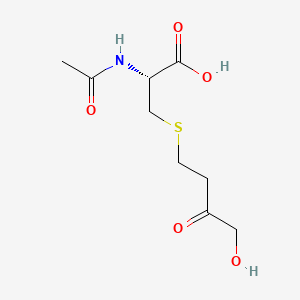
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

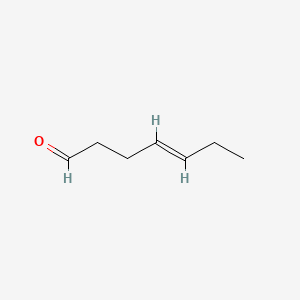

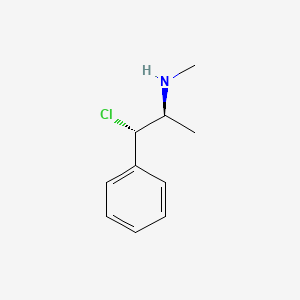

![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
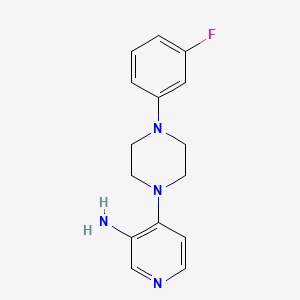
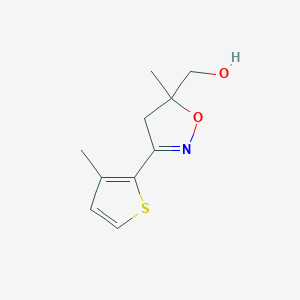
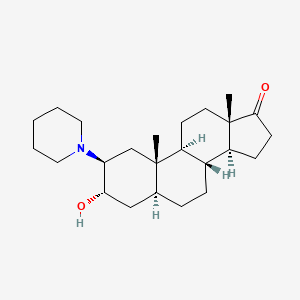
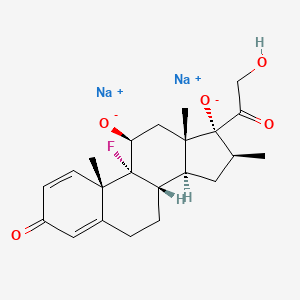
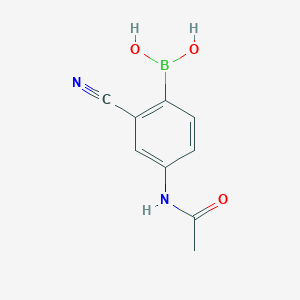
![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
